Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Lipophilicity Drug Design ADME

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a fluorinated, heterocyclic building block with a molecular formula of C₉H₁₂F₂N₂O₂S and a molecular weight of 250.27 g/mol. It features a thiazole core substituted with a 5-amino group, a 4-ethyl ester, and a unique 2-(2,2-difluoropropyl) chain.

Molecular Formula C9H12F2N2O2S
Molecular Weight 250.26
CAS No. 2169410-99-3
Cat. No. B2385092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
CAS2169410-99-3
Molecular FormulaC9H12F2N2O2S
Molecular Weight250.26
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)CC(C)(F)F)N
InChIInChI=1S/C9H12F2N2O2S/c1-3-15-8(14)6-7(12)16-5(13-6)4-9(2,10)11/h3-4,12H2,1-2H3
InChIKeyKVYRSLVXAVXPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate (CAS 2169410-99-3) Procurement and Chemical Profile


Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a fluorinated, heterocyclic building block with a molecular formula of C₉H₁₂F₂N₂O₂S and a molecular weight of 250.27 g/mol . It features a thiazole core substituted with a 5-amino group, a 4-ethyl ester, and a unique 2-(2,2-difluoropropyl) chain. The compound is supplied as a research chemical with a typical purity of 95–98% . Its difluoromethyl moiety is a recognized structural feature in medicinal chemistry for modulating metabolic stability, while the ethyl ester provides a reactive handle for further derivatization, distinguishing it from non-fluorinated or differently esterified analogs [1].

Structural Differentiation of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate from Common Analogs


Generic substitution with non-fluorinated or mono-fluorinated 2-alkyl-thiazole-4-carboxylates is not structurally conservative. The 2-(2,2-difluoropropyl) group introduces a gem-difluoro motif that alters the compound's electronic distribution and lipophilicity compared to its non-fluorinated propyl or ethyl analogs [1]. In medicinal chemistry, the 2,2-difluoroethyl group is a known lipophilic hydrogen bond donor, and its propyl homolog is expected to enhance membrane permeability and metabolic stability relative to hydrocarbon chains [2]. Additionally, the ethyl ester dictates distinct reactivity and steric properties during amide bond formation compared to the methyl or tert-butyl ester variants, making direct interchange without re-optimization of synthetic protocols or biological assays scientifically unsound [3].

Quantitative Evidence Guide for Selecting Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate


Lipophilicity Modulation (cLogP) Compared to Non-Fluorinated 2-Propyl Analog

Introducing the 2,2-difluoropropyl group significantly increases the calculated partition coefficient (cLogP) relative to the non-fluorinated 2-propyl analog. For the target compound, ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, the predicted LogP is 2.10, as computed from its SMILES structure . In comparison, the non-fluorinated analog, ethyl 2-propyl-1,3-thiazole-4-carboxylate, has a lower predicted LogP. This difference is critical: for central nervous system (CNS) drug candidates, optimal LogP values range between 2 and 3.5. The target compound's value positions it in a favorable range for passive membrane permeability compared to less lipophilic, non-fluorinated alternatives [1].

Lipophilicity Drug Design ADME

Hydrolytic Stability of the Ethyl Ester vs. Methyl Ester Analog

The ethyl ester of the target compound offers a distinct hydrolysis profile compared to the methyl ester analog (Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, CAS 2248358-75-8). Under basic hydrolytic conditions used for prodrug activation or synthetic deprotection, ethyl esters hydrolyze approximately 1.5 to 2 times slower than their methyl counterparts due to steric hindrance from the larger alkoxy group. This controlled lability is critical for ensuring the stability of the compound during multi-step syntheses or in buffer solutions, reducing premature decomposition that can occur with the more labile methyl ester . The ethyl ester also provides a distinct leaving group profile during amide bond formation, where the methyl ester may lead to faster but less controllable aminolysis .

Prodrug Design Synthetic Chemistry Stability

Hydrogen Bond Acceptor Capacity from the 2,2-Difluoropropyl Group

The CF₂ group in the 2,2-difluoropropyl substituent can act as a weak hydrogen bond acceptor. In contrast, the CH₂ group in the non-fluorinated 2-propyl analog (ethyl 2-propyl-1,3-thiazole-4-carboxylate) cannot engage in such interactions. This qualitative difference is well-documented in the literature: C–F···H–X interactions, while weak (estimated energy 0.5–1.0 kcal/mol), can cumulatively contribute to binding affinity and molecular recognition when summed across multiple contacts in a protein binding pocket [1]. The target compound, therefore, provides an additional vector for intermolecular interaction not available in the hydrocarbon analog. For researchers optimizing binding interactions, this fluorine-mediated contact can be the basis for improved target engagement [2].

Molecular Recognition Fluorine Chemistry Receptor Binding

Paternal Prior Art: 2,2-Difluoropropyl-Thiazole Scaffolds in Protease Inhibitor Development

Patent literature establishes the 2-(2,2-difluoropropyl)-thiazole motif as a privileged scaffold for aspartyl protease and plasminogen activator inhibitor-1 (PAI-1) programs. US patents explicitly claim aminothiazole derivatives with fluorinated alkyl chains at the 2-position as aspartic protease inhibitors [1] and PAI-1 inhibitors [2]. The target compound, ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, maps directly onto the Markush structures in these filings, confirming its specific relevance to these therapeutic programs. In contrast, the non-fluorinated 2-methyl or 2-ethyl analogs fall outside the preferred substituent definitions in these patents, making the difluoropropyl compound the relevant intermediate for exploring this IP-protected chemical space. This patent precedence provides a concrete, legal-chemical rationale for prioritizing the target compound over non-fluorinated alternatives in protease-targeted discovery [1][2].

Protease Inhibition Drug Discovery Patent Landscape

Application Scenarios for Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in Discovery and Development


Fragment-Based Lead Generation for Aspartyl Protease Targets

As established by patent data, the 2-(2,2-difluoropropyl)-aminothiazole scaffold is claimed in aspartyl protease inhibitor programs [1]. The compound's molecular weight (250.27 g/mol) and LogP (2.10) satisfy Rule-of-Three criteria for fragment screening. Procurement of this specific intermediate, rather than a generic 2-alkyl analog, ensures that any identified hits are already within the scope of privileged IP space for difficult-to-drug proteases such as BACE1, reducing late-stage attrition due to patent conflicts.

Optimization of PAI-1 Inhibitors for Cardiovascular Research

The inclusion of the 2,2-difluoropropyl chain aligns with structure-activity relationship (SAR) campaigns for PAI-1 inhibitors [2]. The fluorine atoms on the propyl group can be used to probe fluorine-specific hydrophobic interactions within the serpin binding pocket. The ethyl ester provides a synthetic handle that can be selectively hydrolyzed to the free acid for biochemical assay, or directly converted to amides for library synthesis, a strategic advantage over the methyl ester which is more prone to unintended solvolysis.

Synthesis of CNS-Penetrant Probe Molecules

The predicted cLogP of 2.10 and the presence of a single hydrogen bond donor (5-NH₂) suggest this compound can serve as a starting point for CNS drug discovery. The 2,2-difluoropropyl group offers a balanced lipophilicity profile optimal for crossing the blood-brain barrier, a characteristic not shared by shorter, more polar 2-alkyl chains or the more lipophilic tert-butyl ester variant. Researchers can leverage this intermediate to install a fluorinated tail without dramatically increasing molecular weight, a common pitfall in CNS lead optimization.

Quote Request

Request a Quote for Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.